2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride
CAS No.: 129689-28-7
Cat. No.: VC0004281
Molecular Formula: C22H31ClN2O6
Molecular Weight: 454.9 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride - 129689-28-7](/images/no_structure.jpg)
CAS No. | 129689-28-7 |
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Molecular Formula | C22H31ClN2O6 |
Molecular Weight | 454.9 g/mol |
IUPAC Name | 2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride |
Standard InChI | InChI=1S/C22H30N2O6.ClH/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19;/h2-10,18,23,25H,11-17H2,1H3,(H,24,26);1H/t18-;/m0./s1 |
Standard InChI Key | KCAMZVQSGDBGGF-FERBBOLQSA-N |
Isomeric SMILES | COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O.Cl |
SMILES | COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl |
Canonical SMILES | COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl |
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide hydrochloride. Its molecular formula is C₂₂H₃₀N₂O₆·HCl, with a molecular weight of 455.0 g/mol (free base: 418.5 g/mol) . The (S)-configuration at the chiral center of the 2-hydroxy-3-phenoxypropyl moiety is critical for its stereospecific activity .
Structural Features
The molecule comprises:
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A phenoxyacetamide backbone linked to a 2-methoxyethyl group.
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A 2-((2S)-2-hydroxy-3-phenoxypropylamino)ethoxy side chain.
Table 1: Key Identifiers and Properties
Property | Value/Descriptor | Source |
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CAS Number | 129689-30-1 (free base) | PubChem |
SMILES | COCCNC(=O)COC1=CC=C(C=C1)OCCNCC@@HO | PubChem |
InChIKey | RVMBDLSFFNKKLG-SFHVURJKSA-N | PubChem |
Pharmacological Class | β3-Adrenergic Receptor Agonist/Antagonist | MedchemExpress , PMC |
Pharmacological Profile and Mechanism of Action
β3-Adrenergic Receptor Modulation
The compound, often referred to as ZD7114 or ICI D7114, exhibits context-dependent activity:
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Agonist Activity: In MedchemExpress assays, it activates β3-ARs, which are implicated in lipolysis and thermogenesis .
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Antagonist Activity: In rat ileal smooth muscle, ZD7114 antagonized (−)-isoprenaline-induced relaxation (pK<sub>B</sub> = 6.69), suggesting tissue-specific effects .
Functional Studies in Smooth Muscle
In a 1999 study, ZD7114 failed to relax rat ileal smooth muscle but competitively inhibited (−)-isoprenaline, indicating β3-AR antagonism in this tissue . This contrasts with β3-AR agonists like BRL37344 and CL316243, which induced biphasic relaxation .
Table 2: Pharmacodynamic Comparison With β3-AR Ligands
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